molecular formula C15H17N B13348153 4'-Isopropyl-[1,1'-biphenyl]-2-amine

4'-Isopropyl-[1,1'-biphenyl]-2-amine

Cat. No.: B13348153
M. Wt: 211.30 g/mol
InChI Key: DPSIQOQPIKNDJG-UHFFFAOYSA-N
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Description

4’-Isopropyl-[1,1’-biphenyl]-2-amine is an organic compound with the molecular formula C15H17N It is a derivative of biphenyl, where an isopropyl group is attached to the 4’ position and an amine group is attached to the 2 position of the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Isopropyl-[1,1’-biphenyl]-2-amine typically involves the following steps:

Industrial Production Methods: Industrial production of 4’-Isopropyl-[1,1’-biphenyl]-2-amine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced separation techniques are often employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 4’-Isopropyl-[1,1’-biphenyl]-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, H2SO4

    Reduction: LiAlH4, NaBH4

    Substitution: Halogenating agents, nucleophiles

Major Products:

    Oxidation: Ketones, carboxylic acids

    Reduction: Amine derivatives

    Substitution: Halogenated biphenyls, other substituted biphenyls

Mechanism of Action

The mechanism of action of 4’-Isopropyl-[1,1’-biphenyl]-2-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The biphenyl structure provides hydrophobic interactions, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Uniqueness: 4’-Isopropyl-[1,1’-biphenyl]-2-amine is unique due to the presence of both the isopropyl and amine groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C15H17N

Molecular Weight

211.30 g/mol

IUPAC Name

2-(4-propan-2-ylphenyl)aniline

InChI

InChI=1S/C15H17N/c1-11(2)12-7-9-13(10-8-12)14-5-3-4-6-15(14)16/h3-11H,16H2,1-2H3

InChI Key

DPSIQOQPIKNDJG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=CC=CC=C2N

Origin of Product

United States

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